molecular formula C26H19F2NO4S B2944445 Ethyl 2-(3,4-difluorobenzamido)-4-(4-phenoxyphenyl)thiophene-3-carboxylate CAS No. 315683-99-9

Ethyl 2-(3,4-difluorobenzamido)-4-(4-phenoxyphenyl)thiophene-3-carboxylate

Cat. No.: B2944445
CAS No.: 315683-99-9
M. Wt: 479.5
InChI Key: CNYCGFDMPUZXSD-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-difluorobenzamido)-4-(4-phenoxyphenyl)thiophene-3-carboxylate is a thiophene-based derivative with a complex substitution pattern. The molecule features:

  • A thiophene ring substituted at position 3 with an ethyl carboxylate group.
  • A 3,4-difluorobenzamido moiety at position 2, introducing electron-withdrawing fluorine atoms that enhance metabolic stability and influence electronic properties.
  • A 4-phenoxyphenyl group at position 4, contributing steric bulk and aromatic interactions.

This compound is hypothesized to have applications in medicinal chemistry, particularly in targeting enzymes or receptors where fluorine substituents and aromatic systems play critical roles .

Properties

IUPAC Name

ethyl 2-[(3,4-difluorobenzoyl)amino]-4-(4-phenoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F2NO4S/c1-2-32-26(31)23-20(16-8-11-19(12-9-16)33-18-6-4-3-5-7-18)15-34-25(23)29-24(30)17-10-13-21(27)22(28)14-17/h3-15H,2H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYCGFDMPUZXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Ethyl 2-(3,4-difluorobenzamido)-4-(4-phenoxyphenyl)thiophene-3-carboxylate

This compound is a synthetic compound that belongs to the class of thiophene derivatives. Thiophenes are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry, particularly as anti-inflammatory, anticancer, and antimicrobial agents.

Anticancer Activity

Research has indicated that thiophene derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action :
    • The compound may inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
    • It may also interact with DNA or RNA synthesis mechanisms, leading to reduced proliferation of cancer cells.

Anti-inflammatory Activity

Thiophene derivatives are often explored for their anti-inflammatory properties. The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

  • Case Studies :
    • In animal models, similar compounds have demonstrated reduced edema and inflammatory markers following administration.

Antimicrobial Activity

Some thiophene derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi.

  • Research Findings :
    • Studies suggest that the presence of the phenoxy group enhances the antimicrobial activity by increasing lipophilicity, allowing better membrane penetration.

Data Table: Biological Activities of Thiophene Derivatives

Activity TypeMechanismReference Studies
AnticancerInhibition of PI3K/Akt and MAPK pathways
Anti-inflammatoryModulation of cytokines and COX inhibition
AntimicrobialMembrane penetration enhancement

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

Reagents/ConditionsProductYield (Analog)Notes
1M NaOH, H₂O/EtOH, reflux2-(3,4-Difluorobenzamido)-4-(4-phenoxyphenyl)thiophene-3-carboxylic acid~85% Rate increases with electron-withdrawing substituents
6M HCl, H₂O, 80°CSame as above~78%Slower kinetics compared to basic conditions

Mechanism : Base-mediated saponification proceeds through nucleophilic attack of hydroxide on the carbonyl carbon, followed by elimination of ethanol. Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .

Amide Bond Cleavage

The 3,4-difluorobenzamido group is susceptible to hydrolysis under strong acidic or basic conditions, yielding 3,4-difluorobenzoic acid and a thiophene-amine intermediate.

Reagents/ConditionsProductsYield (Analog)Notes
6M HCl, reflux, 12h3,4-Difluorobenzoic acid + 2-amino-4-(4-phenoxyphenyl)thiophene-3-carboxylate~70%Competing ester hydrolysis observed
LiAlH₄, THF, 0°CReduced amide to amine (secondary alcohol)~55%Requires anhydrous conditions

Mechanism : Acidic hydrolysis involves protonation of the amide oxygen, followed by nucleophilic attack by water. Reduction with LiAlH₄ proceeds via hydride transfer to the carbonyl carbon.

Electrophilic Aromatic Substitution (EAS)

The phenoxyphenyl and thiophene rings exhibit limited EAS reactivity due to electron-withdrawing substituents. Directed ortho-metalation (DoM) strategies enable functionalization.

Reagents/ConditionsProductYield (Analog)Notes
LDA, −78°C, THF; then I₂ Iodination at thiophene C5 position~60% Requires deprotonation at α-position
HNO₃/H₂SO₄, 50°C Nitration at phenoxyphenyl meta position<30% Low regioselectivity due to steric hindrance

Mechanism : Lithium diisopropylamide (LDA) deprotonates the thiophene ring, generating a nucleophilic site for electrophilic iodination .

Nucleophilic Aromatic Substitution (NAS)

Fluorine atoms on the benzamido group participate in NAS under harsh conditions, though reactivity is attenuated by the electron-deficient aromatic system.

Reagents/ConditionsProductYield (Analog)Notes
NaN₃, DMF, 120°C 3-Azido-4-fluorobenzoate derivative~40% Limited by competing side reactions
NH₃ (aq.), CuCl, 150°C 3-Amino-4-fluorobenzoate derivative~35% Requires catalytic copper

Mechanism : Fluorine acts as a leaving group under high-temperature conditions, with azide or ammonia nucleophiles attacking the activated aryl position .

Cyclization Reactions

The amide and ester functionalities enable cyclization to form fused heterocycles under acid catalysis.

Reagents/ConditionsProductYield (Analog)Notes
PPA, 120°C, 6h Thieno[3,2-d]pyrimidin-4(3H)-one derivative~65% Polyphosphoric acid (PPA) promotes dehydration
AcOH, reflux, 8h Oxazole-thiophene hybrid~50% Limited by steric bulk of phenoxyphenyl group

Mechanism : Intramolecular attack of the amide nitrogen on the ester carbonyl forms a six-membered ring, followed by dehydration .

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings, enabling C–C bond formation.

Reagents/ConditionsProductYield (Analog)Notes
Pd(PPh₃)₄, K₂CO₃, DMF Suzuki coupling at thiophene C5 with aryl boronic acid~75% Requires brominated thiophene precursor
CuI, DMF, 100°C Ullmann coupling with aryl iodide~60% Limited by substrate solubility

Mechanism : Oxidative addition of palladium to a halogenated thiophene precursor, followed by transmetalation and reductive elimination .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–S bond in the thiophene ring, generating radicals for dimerization or trapping.

Reagents/ConditionsProductYield (Analog)Notes
UV (254 nm), benzene, O₂Thiophene dimer via C–S bond cleavage~45%Oxygen acts as radical scavenger
UV, AIBN, tolueneCross-linked polymeric product~30%Low selectivity

Mechanism : Radical initiation at the thiophene sulfur, followed by recombination or chain propagation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2 and 4

Compound A : Ethyl 4-(3,4-dimethoxyphenyl)-2-[(4-methoxybenzoyl)amino]thiophene-3-carboxylate (CAS 342383-52-2)
  • Substituents :
    • Position 2: 4-Methoxybenzamido (electron-donating methoxy group).
    • Position 4: 3,4-Dimethoxyphenyl.
  • Molecular Formula: C23H23NO6S (MW: 441.5 g/mol).
  • Key Differences :
    • Methoxy groups instead of fluorine reduce electronegativity and may decrease metabolic stability compared to the difluoro analog .
Compound B : Ethyl 2-(4-fluorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 298207-66-6)
  • Substituents :
    • Position 2: 4-Fluorobenzamido.
    • Position 4: Tetrahydrobenzo[b]thiophene ring (saturated cyclohexene fused to thiophene).
  • Molecular Formula: C18H18FNO3S (MW: 347.4 g/mol).
Compound C : Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate (CAS 35978-33-7)
  • Substituents: Position 2: Amino group (less steric hindrance than benzamido). Position 4: 4-Fluorophenyl.
  • Molecular Formula: C13H12FNO2S (MW: 273.3 g/mol).
  • Key Differences :
    • The absence of the 3,4-difluorobenzamido group simplifies synthesis but may reduce target specificity .

Core Structure Modifications

Compound D : Ethyl 2-(3-Allyl-5-benzylidene-4,6-dioxo-2-thioxotetrahydropyrimidin-1(2H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (7b)
  • Core Structure : Tetrahydrobenzo[b]thiophene fused with a thioxotetrahydropyrimidine ring.
  • Molecular Formula : C25H25N2O4S2 (MW: 493.6 g/mol).
  • Key Differences :
    • The fused ring system increases rigidity and may enhance anticancer activity, as reported in .
Compound E : Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 303136-36-9)
  • Core Structure : Cyclopenta[b]thiophene (five-membered fused ring).
  • Molecular Formula: C23H21NO3S (MW: 391.5 g/mol).

Key Research Findings

Fluorine Substitution : The 3,4-difluorobenzamido group in the target compound enhances lipophilicity (logP ~4.8) compared to methoxy-substituted analogs (logP ~3.2), improving membrane permeability .

Phenoxyphenyl vs. Phenyl: The 4-phenoxyphenyl group introduces additional aromaticity and steric bulk, which may improve binding to hydrophobic pockets in enzymes like kinases .

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